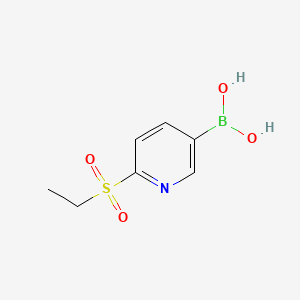

6-(乙烷磺酰)吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Ethanesulfonyl)pyridine-3-boronic acid” is a chemical compound . It is a type of boronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” often involves the addition of organometallic reagents to boranes . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

The molecular structure of “6-(Ethanesulfonyl)pyridine-3-boronic acid” involves the formation of a five- or six-membered boronic cyclic ester in aqueous media . The hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis

Boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” are used in Suzuki–Miyaura (SM) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .科学研究应用

合成化学与药物发现

硼酸及其衍生物,如6-(乙烷磺酰)吡啶-3-硼酸,在新药设计和合成中起着关键作用。它们参与开发含硼药物,其独特的反应性和与生物分子形成稳定共价键的能力可以提高药物的效力或改善药代动力学特性(Plescia & Moitessier, 2020)。此外,硼在药物设计中的作用凸显了其特殊性质,可以为药物开发提供创新方法,相较于传统的碳基化合物,提供潜在优势(Ciani & Ristori, 2012)。

化学传感器

硼酸衍生物在化学传感器的制备中起着关键作用,因为它们能够与二醇和其他实体形成可逆共价键。这种性质可以开发出对检测碳水化合物、儿茶酚胺、离子和过氧化氢等分子具有高亲和力和选择性的传感器。基于硼酸的传感器可以显著改善,因为它们具有双重识别位点,增强了选择性和灵敏度(Bian et al., 2019)。

有机合成与材料科学

硼酸化合物在从丙炔醇合成吡啶和异喹啉中发挥作用,展示了它们在构建复杂有机分子中的多功能性。这些化合物在药物化学、制药、染料和农药中至关重要,展示了硼酸衍生物在有机合成和材料科学中的广泛应用(Mishra et al., 2022)。

环境应用

在环境科学中,硼酸衍生物被研究用于从水源中去除硼,例如在海水淡化过程中。这种应用对提供安全饮用水至关重要,并突显了硼酸研究的环境意义(Tu et al., 2010)。

安全和危害

未来方向

The future directions in the research and application of “6-(Ethanesulfonyl)pyridine-3-boronic acid” and similar boronic acids could involve their use in the synthesis of more complex organic compounds. For instance, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .

属性

IUPAC Name |

(6-ethylsulfonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHDBJRIKJSJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681620 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethanesulfonyl)pyridine-3-boronic acid | |

CAS RN |

1256345-84-2 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

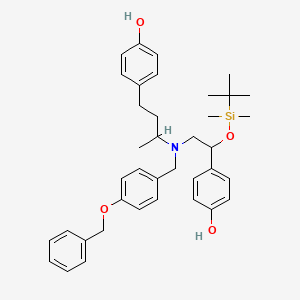

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

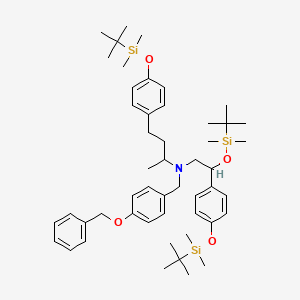

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

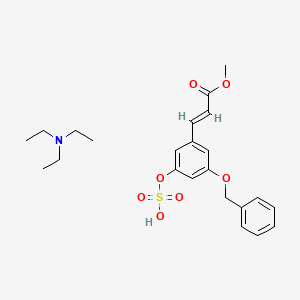

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)